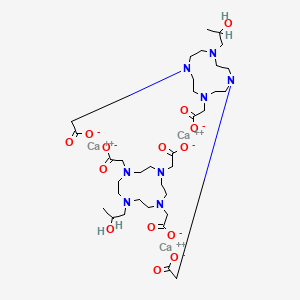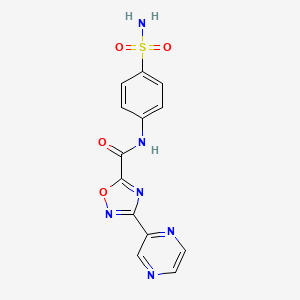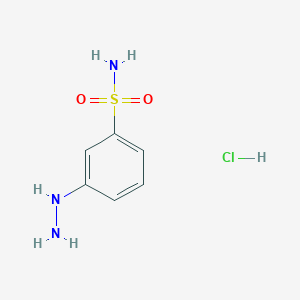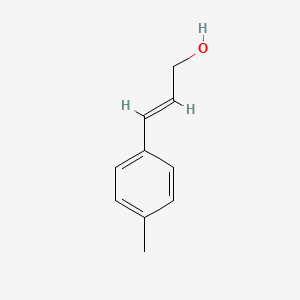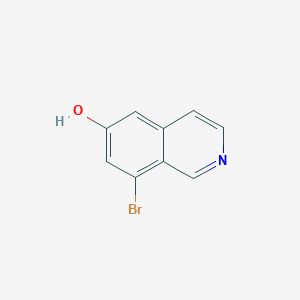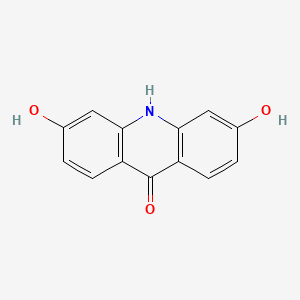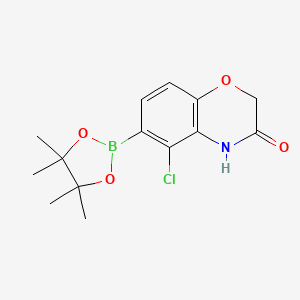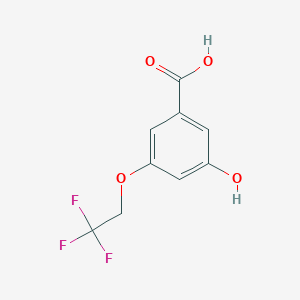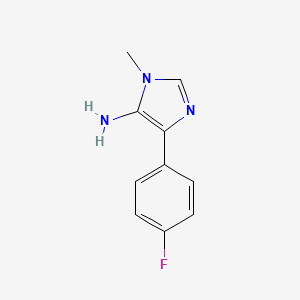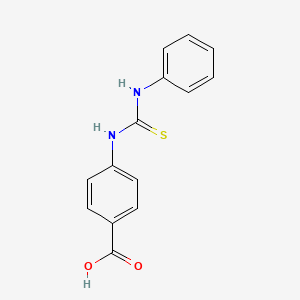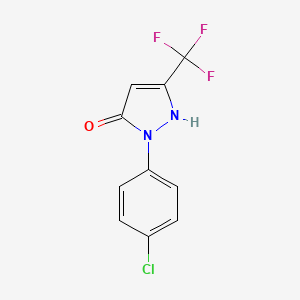
2-Chloro-7-methoxy-1,5-naphthyridine
Overview
Description
2-Chloro-7-methoxy-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 2-Chloro-7-methoxy-1,5-naphthyridine, involves several strategies. For instance, 1,5-naphthyridine derivatives were prepared and converted into the corresponding 2-chloro derivative using phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxy-1,5-naphthyridine is represented by the linear formula C9H7ClN2O . It is a derivative of 1,5-naphthyridine, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including 2-Chloro-7-methoxy-1,5-naphthyridine, react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications
Chemical Properties
“2-Chloro-7-methoxy-1,5-naphthyridine” is a chemical compound with the molecular formula C9H7ClN2O . It is a white to yellow solid and has a molecular weight of 194.62 .
Synthesis
This compound can be synthesized through various strategies . One of the common methods involves the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Biological Activities
1,5-Naphthyridines, the class of compounds to which “2-Chloro-7-methoxy-1,5-naphthyridine” belongs, exhibit a great variety of biological activities . They are of significant importance in the field of medicinal chemistry .
Anticancer Properties
1,5-Naphthyridines have been found to have anticancer properties . They have been used in the development of new drugs for cancer treatment .
Anti-HIV Properties
1,5-Naphthyridines also have anti-HIV properties . They have been used in the development of drugs for the treatment of HIV .
Antimicrobial Properties
These compounds have been found to have antimicrobial properties . They can be used in the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Properties
1,5-Naphthyridines have analgesic and anti-inflammatory properties . They can be used in the development of pain relief and anti-inflammatory drugs .
Antioxidant Properties
These compounds also exhibit antioxidant activities . They can be used in the development of drugs for diseases caused by oxidative stress .
Mechanism of Action
Target of Action
It is known that 1,5-naphthyridines, the class of compounds to which it belongs, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
It is known that 1,5-naphthyridines exhibit a great variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that 1,5-naphthyridines exhibit a great variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a white to yellow solid , suggesting that its stability may be affected by factors such as light, temperature, and humidity.
properties
IUPAC Name |
2-chloro-7-methoxy-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-4-8-7(11-5-6)2-3-9(10)12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEZZBXDMNQRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=N2)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855796 | |
| Record name | 2-Chloro-7-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxy-1,5-naphthyridine | |
CAS RN |
1236222-03-9 | |
| Record name | 2-Chloro-7-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


